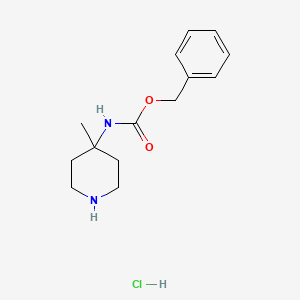
3-(2,4-Difluorophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,4-Difluorophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H9F2NO . It has a molecular weight of 185.17 g/mol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(2,4-Difluorophenyl)azetidin-3-ol” is 1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(2,4-Difluorophenyl)azetidin-3-ol” is a powder that is typically stored at room temperature . It has a molecular weight of 185.17 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Transformations in Medicinal Chemistry
The compound 3-(2,4-Difluorophenyl)azetidin-3-ol is a representative of functionalized β-amino acid derivatives, which are of significant interest due to their biological relevance, particularly in drug research. These compounds, including cyclic β-amino acids, have been utilized extensively for their therapeutic potential. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are pivotal for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, enhancing the versatility, robustness, and efficiency of producing compounds for medicinal chemistry applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Environmental Biodegradation of Fluorinated Compounds
In the environmental science domain, 3-(2,4-Difluorophenyl)azetidin-3-ol can be linked to studies on the microbial degradation of polyfluoroalkyl substances (PFAS), which are related due to the presence of fluorine atoms. PFAS, including compounds with perfluoroalkyl moieties, pose significant environmental risks due to their persistence and toxicological profiles. Research into the microbial degradation pathways of non-fluorinated functionalities and polyfluoroalkyl moieties has provided insights into reducing the environmental impact of these substances. This research is crucial for understanding the fate of fluorinated compounds and their potential transformation into less harmful substances through microbial action (Liu & Mejia Avendaño, 2013).
Antioxidant Activity and Potential Therapeutic Applications
The study of antioxidants and their implications in various fields, including medicine, has highlighted the importance of compounds like 3-(2,4-Difluorophenyl)azetidin-3-ol. Various analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, are crucial for assessing the potential therapeutic applications of these compounds. This critical review of antioxidant tests underscores the significant role of compounds with antioxidant properties in health and disease management, potentially including derivatives of 3-(2,4-Difluorophenyl)azetidin-3-ol (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVINDLBDBCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)



![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)


![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)




